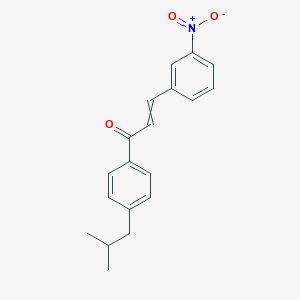
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, abbreviated as IBPNP, is a chemical compound with a wide range of potential applications. It is a nitroalkene that has been used in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. IBPNP has been studied extensively for its potential therapeutic and industrial applications, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
科学的研究の応用
Environmental Occurrence and Analysis
Nitrophenols, including derivatives like "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one", have been studied for their atmospheric presence and potential sources. Harrison et al. (2005) reviewed nitrophenols in the atmosphere, focusing on their formation from combustion processes and secondary formation via atmospheric reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identifying and quantifying these compounds, highlighting the importance of monitoring environmental pollutants and understanding their sources and transformations in the environment Harrison et al., 2005.
Photosensitive Applications
The compound's structural similarity to nitrophenyl derivatives suggests potential utility in photosensitive applications. Amit et al. (1974) discussed the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, in synthetic chemistry. These compounds are promising for future applications due to their ability to undergo light-induced reactions, which can be useful in developing new synthetic pathways and materials Amit et al., 1974.
Degradation Studies
Research on related phenolic compounds has also focused on degradation mechanisms, which can be relevant for understanding the environmental fate of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one". Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which can shed light on the degradation behaviors of complex organic compounds, including potential pathways and products of "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" in various environmental contexts Yokoyama, 2015.
Environmental and Human Health Impacts
Studies on the genotoxicity and environmental impact of nitrosoureas and alkylphenols provide insight into the potential health and environmental implications of structurally related compounds. Shibuya and Morimoto (1993) reviewed the genotoxicity of 1-ethyl-1-nitrosourea, emphasizing the importance of understanding the mutagenic and carcinogenic potentials of chemical compounds Shibuya & Morimoto, 1993. Additionally, Ying et al. (2002) reviewed the environmental fate and effects of alkylphenols and their ethoxylates, highlighting concerns about their persistence, bioaccumulation, and endocrine-disrupting effects Ying et al., 2002.
特性
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXLIVUBCYENE-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

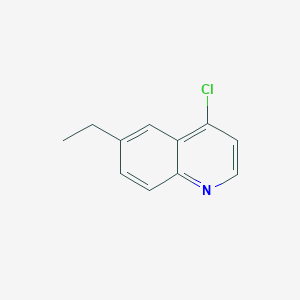
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
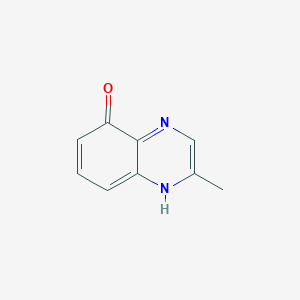
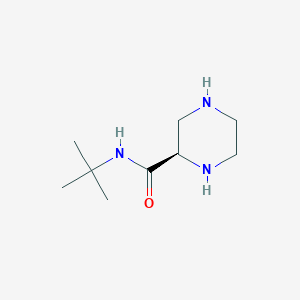



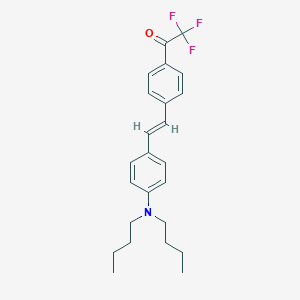


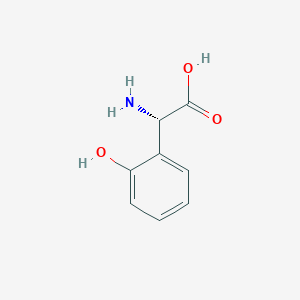
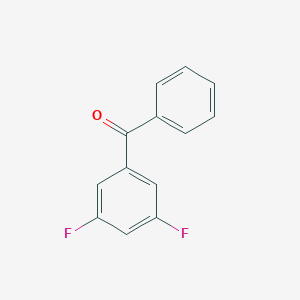
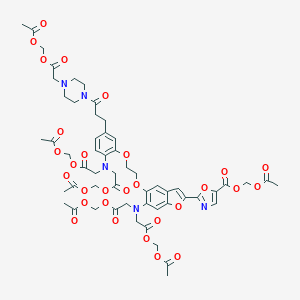
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)